molecular formula C22H22ClN3O3S B2803386 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893940-78-8

2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No. B2803386
CAS RN: 893940-78-8
M. Wt: 443.95
InChI Key: BUORBUVWJVXVHH-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazoline and thiazolidinone derivatives, including compounds structurally related to the specified chemical, involves reactions that yield potential pharmacological agents. For instance, Patel et al. (2013) detailed the synthesis of pyrazolines based thiazolidin-4-one derivatives, highlighting their potential in anti-cancer and HIV applications. These compounds were evaluated for antimicrobial activity, indicating their relevance in developing new therapeutic agents (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).

Pharmacological Evaluation

Further research delves into the pharmacological evaluations of synthesized compounds. Studies have identified various derivatives with significant biological activities. For example, Khalifa et al. (2017) synthesized novel 1,3-diaryl pyrazole derivatives, highlighting their methodological approach and potential implications in drug discovery and design (Khalifa, Al-Omar, & Nossier, 2017). Additionally, Viji et al. (2020) conducted spectroscopic and quantum chemical calculations on bioactive molecules, revealing their antimicrobial activity and offering insights into their mechanism of action (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Potential Therapeutic Applications

The exploration of potential therapeutic applications is a key aspect of scientific research into these compounds. Abdulla et al. (2014) synthesized and evaluated the pharmacological activities of novel pyrazole derivatives, providing a foundation for further investigation into their therapeutic potential (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014). Such studies underscore the importance of comprehensive synthesis and characterization work in identifying new candidates for drug development.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for this specific compound is not available in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Unfortunately, the specific safety and hazard information for this compound is not available in the searched resources .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-22(2,29-17-8-4-14(23)5-9-17)21(27)24-20-18-12-30-13-19(18)25-26(20)15-6-10-16(28-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUORBUVWJVXVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

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